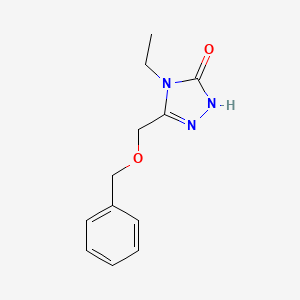

3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-ethyl-3-(phenylmethoxymethyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-2-15-11(13-14-12(15)16)9-17-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAPJRUXTMJWMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Semicarbazides

Semicarbazides, derived from hydrazine derivatives and carbonyl compounds, undergo cyclization under acidic or basic conditions to form triazolones. For 4-ethyl-substituted variants, ethyl hydrazinecarboxylate reacts with aldehydes or ketones containing a hydroxymethyl group. For example, glycolaldehyde (HOCHCHO) condenses with ethyl semicarbazide to yield 3-(hydroxymethyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one. This intermediate is critical for subsequent benzyloxy functionalization.

1,3-Dipolar Cycloaddition (Click Chemistry)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route to triazole derivatives, though its application to triazolones requires careful modification. In related work, propargyl ethers react with benzyl azides to generate triazole-linked benzyloxy groups. While this method predominantly forms 1,2,3-triazoles, adaptations using protected intermediates could align with triazolone synthesis.

Functionalization of the Triazolone Core

Alkylation for Ethyl Group Introduction

The 4-ethyl substituent is typically introduced during cyclocondensation by employing ethyl hydrazinecarboxylate as a starting material. Alternatively, post-cyclization alkylation using ethyl halides (e.g., ethyl iodide) under basic conditions (KCO, DMF) achieves N-ethylation at position 4.

Hydroxymethyl Protection

The hydroxymethyl group at position 3, obtained via cyclocondensation with glycolaldehyde, undergoes benzylation. Treatment with benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours affords the benzyloxymethyl derivative in yields exceeding 75%.

Mitsunobu Reaction

For substrates with steric hindrance, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) couples benzyl alcohol directly to the hydroxymethyl triazolone, achieving 82% yield with minimal byproducts.

Optimized Synthetic Pathways

One-Pot Cyclocondensation-Alkylation

A streamlined approach combines semicarbazide cyclization and benzylation in a single reactor. Ethyl hydrazinecarboxylate, glycolaldehyde, and benzyl bromide react sequentially under microwave irradiation (100°C, 30 min), yielding the target compound in 68% isolated yield.

Copper-Mediated Sequential Functionalization

Comparative Analysis of Preparation Methods

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The benzyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized triazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Functionalized triazole derivatives with various substituents.

Scientific Research Applications

3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors associated with diseases.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biological pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Key Observations :

- Substituent Effects :

- Benzyloxy vs. Thiophene/Adamantyl : The benzyloxy group in the target compound offers moderate lipophilicity, whereas thiophene (in ) or adamantyl (in ) may alter binding kinetics or steric hindrance.

- Ethyl Group : Common in the target compound and ’s anticonvulsant, suggesting a role in stabilizing the triazolone core against enzymatic degradation.

- Aryl Modifications : Fluorine (in ) and pentyloxy (in ) substituents enhance bioactivity through electronic effects or extended hydrophobic interactions.

Pharmacological Relevance

- Neuraminidase Inhibition : The thiophene-containing analogue () demonstrates moderate activity, suggesting that the target compound’s benzyloxy group could be optimized for similar applications .

- Anticonvulsant Activity : The pentyloxyphenyl derivative () highlights the importance of alkoxy chains in CNS penetration, a feature the target compound may share due to its benzyloxy group .

- Druglikeness : Aprepitant-related compounds () with trifluoromethyl groups emphasize the role of electronegative substituents in enhancing binding to hydrophobic pockets, a design consideration for the target molecule .

Biological Activity

3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound characterized by a triazole ring and a benzyloxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of 233.27 g/mol. The triazole ring is notable for its ability to form hydrogen bonds, which plays a crucial role in its interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Benzyloxy Group : Nucleophilic substitution reactions are employed where benzyl alcohol derivatives react with suitable leaving groups on the triazole ring.

- Ethylation : The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects against diseases such as cancer and fungal infections.

- Cellular Interactions : It can modulate cellular responses by disrupting signaling pathways or affecting cell proliferation .

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effective inhibition against various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have reported promising results in inhibiting the growth of cancer cell lines:

Case Studies

Several studies have investigated the biological activity of this compound in detail:

- Study on Antifungal Activity : A recent investigation demonstrated that this compound exhibited potent antifungal effects against clinical isolates of Candida species, suggesting its potential as a therapeutic agent for fungal infections .

- Anticancer Research : In studies focused on acute myeloid leukemia (AML), this compound was shown to induce apoptosis in cancer cells through the inhibition of specific metabolic enzymes involved in pyrimidine biosynthesis .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-((Benzyloxy)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, reacting a substituted triazole precursor with benzyloxy-methyl reagents in ethanol, using glacial acetic acid as a catalyst to facilitate Schiff base formation or alkylation . Microwave-assisted synthesis (e.g., 150–200 W, 80–120°C) can enhance reaction efficiency and yield, as demonstrated for analogous triazolone derivatives . Optimization includes solvent selection (polar aprotic solvents improve reactivity), stoichiometric control of reagents, and monitoring via TLC or HPLC.

Q. How can single-crystal X-ray diffraction (SC-XRD) determine the molecular structure of this compound, and what software tools are essential for data refinement?

- Answer : SC-XRD requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection is performed using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for resolving atomic coordinates and thermal parameters . Visualization tools like ORTEP-3 or WinGX aid in interpreting displacement ellipsoids and hydrogen-bonding networks . For example, disordered benzyl groups can be modeled using PART commands in SHELXL .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical (DFT) and experimental spectroscopic data (e.g., NMR, IR) for this triazolone derivative?

- Answer : Discrepancies often arise from solvent effects or basis set limitations. To address this:

- NMR : Compare experimental / shifts with gauge-including atomic orbital (GIAO) calculations at the DFT/B3LYP/6-31G(d,p) level, adjusting for solvent polarity (e.g., IEF-PCM model) .

- IR : Scale theoretical vibrational frequencies (e.g., 0.9613 scaling factor) and assign peaks via potential energy distribution (PED) analysis using tools like VEDA4f . Disagreements in stretching modes (e.g., C=O) may indicate conformational flexibility or crystal-packing effects .

Q. How do computational methods (DFT/B3LYP) predict electronic properties (HOMO-LUMO, chemical reactivity) of the compound, and what basis sets are optimal?

- Answer : The B3LYP hybrid functional with 6-31G(d,p) basis set reliably calculates frontier molecular orbitals. For 3-((Benzyloxy)methyl)-4-ethyl-triazolone:

- HOMO-LUMO Gap : ΔE ≈ 4.5–5.0 eV, indicating moderate reactivity .

- Global Reactivity Descriptors : Electronegativity (χ ≈ 3.2 eV), chemical hardness (η ≈ 2.5 eV), and softness (σ ≈ 0.4 eV⁻¹) derived from orbital energies predict nucleophilic attack at the triazolone ring . Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy but increase computational cost .

Q. What crystallographic challenges arise from molecular disorder or twinning in this compound, and how can SHELXL refine such structures?

- Answer : Disorder in flexible substituents (e.g., benzyloxy groups) is common. Strategies include:

- Disorder Modeling : Split atoms into multiple positions (PART instruction) with constrained occupancy .

- Twinning : Use TWIN/BASF commands in SHELXL to refine twin fractions. For high-resolution data (d < 0.8 Å), anisotropic displacement parameters improve model precision .

Q. How can solvatochromic analysis and molecular docking study the compound’s interactions in biological systems?

- Answer :

- Solvatochromism : Measure UV-Vis absorption in solvents of varying polarity (e.g., ethanol, DMSO). Correlate λₘₐₓ shifts with Kamlet-Taft parameters (α, β, π*) to assess solute-solvent interactions .

- Docking : Use AutoDock Vina or GOLD to simulate binding to target proteins (e.g., PI3K/AKT pathway). Optimize ligand poses using DFT-minimized geometries and MM-PBSA binding energy calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.